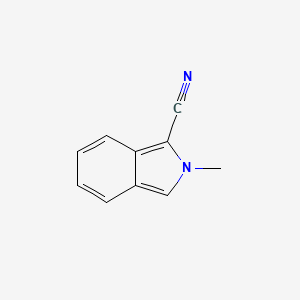
2-(Dichloromethyl)-3-methylpyridine
Übersicht
Beschreibung
The compound “2-(Dichloromethyl)-2-methyl-1,3-dioxolane” is a related compound that has been found in the Sigma-Aldrich database . It’s important to note that the structure and properties of “2-(Dichloromethyl)-3-methylpyridine” could be different.
Synthesis Analysis
An efficient synthesis of Rubin’s Aldehyde and its Precursor 1,3,5-Tribromo-2,4,6-tris (dichloromethyl)benzene has been reported . This process involves two reaction steps from 1,3,5-tribromobenzene .Wissenschaftliche Forschungsanwendungen
Intermediate in Pharmaceuticals and Pesticides : 2-Chloro-5-trichloromethylpyridine, closely related to 2-(Dichloromethyl)-3-methylpyridine, is a significant intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed for its separation and purification, achieving high purity levels (Su Li, 2005).
Photochemical Dimerization : Ultraviolet irradiation of related pyridine compounds leads to the formation of dimers, which have unique chemical and physical properties. This process is significant in understanding the photoreactivity of these compounds (E. Taylor & R. O. Kan, 1963).
Chemical Rearrangements : 2-Dichloromethyl-2,5-dimethyl-2H-pyrrole, a compound similar to 2-(Dichloromethyl)-3-methylpyridine, undergoes base-catalyzed rearrangements to form various pyridine derivatives. This demonstrates its versatility in synthetic organic chemistry (R. L. Jones & C. Rees, 1969).
Optimization in Electrophoretic Separation : Methylpyridines, including 2-, 3-, and 4-methylpyridines, have been used to study the relationship between pH and separation in free solution capillary electrophoresis, a technique crucial for analyzing and separating compounds (S. Wren, 1991).
Antimicrobial Activity and DNA Interactions : Compounds formed from 2-amino-3-methylpyridine, structurally related to 2-(Dichloromethyl)-3-methylpyridine, exhibit significant antimicrobial activity against various bacteria and yeasts, as well as interact with DNA. This highlights their potential in biomedical applications (M. Abu-Youssef et al., 2010).
Production in Microreaction Systems : Microreaction systems have been introduced for the safer and more efficient production of 3-Methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, which is used in nicotine insecticide synthesis. This approach enhances yield and reaction control (Fu-Ning Sang, Jinpei Huang, Jianhong Xu, 2020).
Applications in Pesticide Intermediates : Various derivatives of 3-methylpyridine, including 2-chloro-5-chloromethylpyridine, are discussed for their use as intermediates in pesticide synthesis. The development trend of nicotine pesticides is also addressed (Yang Yi, 2005).
Eigenschaften
IUPAC Name |
2-(dichloromethyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPEUYGIYGMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523375 | |
| Record name | 2-(Dichloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-3-methylpyridine | |
CAS RN |
88237-09-6 | |
| Record name | 2-(Dichloromethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



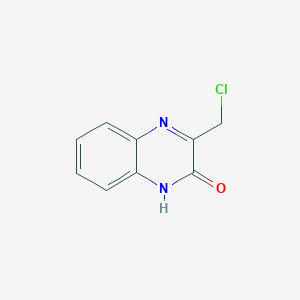

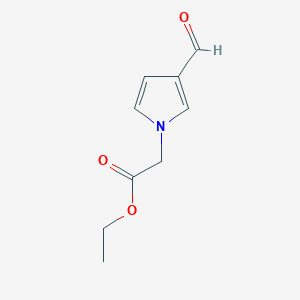

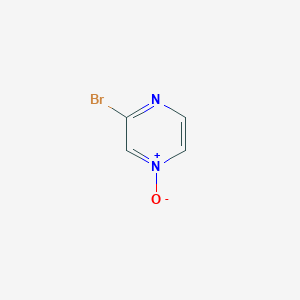
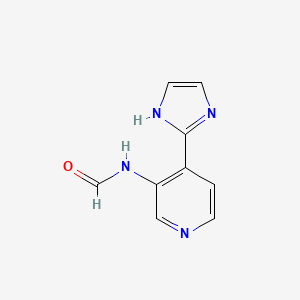
![Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B3359982.png)
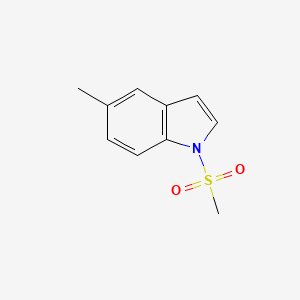
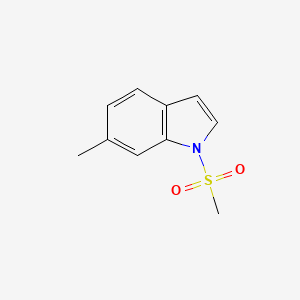


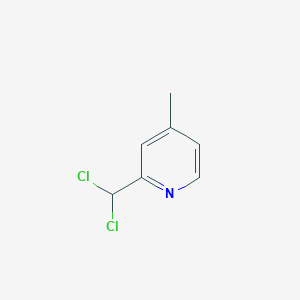
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)
